

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid molecular weight

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

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An In-Depth Technical Guide to the Molecular Weight and Characterization of **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid**

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid**, with a primary focus on the determination and verification of its molecular weight. Beyond a simple statement of this fundamental property, we delve into the theoretical calculations, experimental methodologies for confirmation, and the broader context of its synthesis and analytical characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, or application of this and related small molecules, grounding all protocols and claims in established scientific principles.

Introduction

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a small organic molecule featuring a cyclopropane ring, a carboxylic acid group, and a methoxyphenyl substituent. The rigid

cyclopropane scaffold is a key structural motif in numerous biologically active compounds, imparting unique conformational constraints that can be exploited in drug design.^[1] The methoxyphenyl group is also prevalent in medicinal chemistry, often contributing to favorable pharmacokinetic and pharmacodynamic properties.^[2]

The precise molecular weight of a compound is a critical parameter that underpins all quantitative aspects of its study, from reaction stoichiometry to dosage calculations in preclinical studies. This guide will therefore provide a detailed exploration of the molecular weight of **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid**, moving from its theoretical basis to its empirical verification.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. These data points are essential for laboratory handling, analytical method development, and interpretation of experimental results.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O ₃	^[3] ^[4]
Molecular Weight	192.21 g/mol	^[3] ^[4]
IUPAC Name	2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid	^[3]
CAS Number	92016-94-9	^[3] ^[4]
Appearance	White to off-white solid	^[4]

Molecular Structure

The structural arrangement of the atoms dictates the molecule's chemical behavior and biological activity.

Caption: 2D structure of **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid**.

Theoretical Molecular Weight Calculation

The molecular weight is derived from the molecular formula ($C_{11}H_{12}O_3$) and the atomic weights of its constituent elements. This theoretical value serves as the benchmark for experimental verification.

- Carbon (C): 11 atoms \times 12.011 u = 132.121 u
- Hydrogen (H): 12 atoms \times 1.008 u = 12.096 u
- Oxygen (O): 3 atoms \times 15.999 u = 47.997 u

Total Molecular Weight = 132.121 + 12.096 + 47.997 = 192.214 g/mol

This calculated value is in excellent agreement with the published molecular weight of 192.21 g/mol .^[3]^[4]

Experimental Verification of Molecular Weight via Mass Spectrometry

While theoretical calculation is fundamental, empirical evidence is required for absolute confirmation, particularly for verifying the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

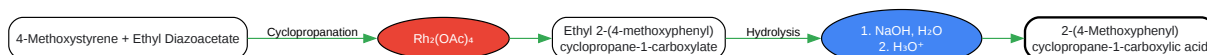
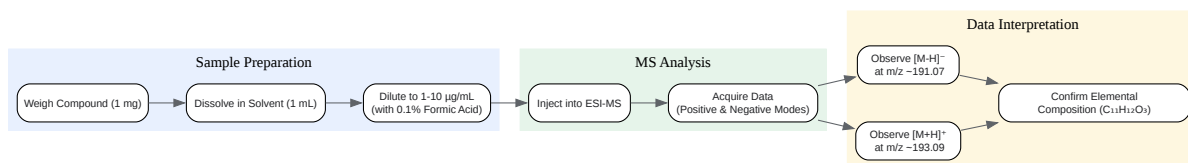
Experimental Protocol: ESI-MS Analysis

This protocol outlines a typical workflow for confirming the molecular weight of **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid** using Electrospray Ionization-Mass Spectrometry (ESI-MS).

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the compound.
 - Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

- Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acidic modifier is crucial for promoting protonation in positive ion mode.
- Instrumentation and Analysis:
 - Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
 - Infuse the sample directly or inject it via a liquid chromatography system.
 - Acquire data in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ and the deprotonated molecule $[M-H]^-$, respectively.
- Data Interpretation:
 - Positive Ion Mode: Expect to observe a prominent ion peak at a mass-to-charge ratio (m/z) of 193.0859, corresponding to the protonated molecule ($[C_{11}H_{12}O_3 + H]^+$).
 - Negative Ion Mode: Expect to observe a prominent ion peak at an m/z of 191.0710, corresponding to the deprotonated molecule ($[C_{11}H_{12}O_3 - H]^-$).
 - The high-resolution measurement allows for the confirmation of the elemental composition, providing an unambiguous identification of the compound.

Workflow for Molecular Weight Verification



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Caption: A plausible synthetic route for the target compound.

Beyond mass spectrometry, a full characterization of the synthesized compound would involve:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to elucidate the precise connectivity and stereochemistry of the molecule.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

[5]

Biological Context and Potential Applications

While the specific biological activities of **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid** are not extensively documented in publicly available literature, the structural motifs present suggest several areas of potential interest for drug discovery and development:

- Enzyme Inhibition: The cyclopropane ring can act as a rigid scaffold to position functional groups for optimal interaction with enzyme active sites. [1]* Antioxidant and Anticancer

Properties: Many compounds containing methoxyphenyl groups have demonstrated significant antioxidant and anticancer activities. [6][7][8]* Neurological Applications: Cyclopropane-containing amino acids have been investigated as ligands for receptors in the central nervous system. [1] The synthesis and study of this molecule could therefore be a valuable step in the exploration of new therapeutic agents.

Conclusion

The molecular weight of **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid** is a fundamental constant, theoretically calculated to be 192.21 g/mol based on its molecular formula of $C_{11}H_{12}O_3$. This value is readily and definitively confirmed using high-resolution mass spectrometry, a critical step in ensuring the identity and purity of the compound in any research or development setting. A comprehensive analytical characterization, including NMR and IR spectroscopy, is essential for complete structural elucidation. The structural features of this molecule suggest its potential utility in various areas of medicinal chemistry, warranting further investigation.

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